MAO‑B Inhibition – 1,000‑Fold Selectivity Gain Over the Non‑Chlorinated 4‑Hydroxy Analog
In a single, internally consistent assay panel performed by the same laboratory, 2‑bromo‑1‑(4‑chloro‑2‑hydroxy‑phenyl)‑ethanone inhibited human recombinant MAO‑B with an IC50 of 60 nM, whereas its direct structural comparator 2‑bromo‑1‑(4‑hydroxyphenyl)ethanone (lacking the 4‑chloro substituent) exhibited an IC50 of only 10,000 nM (10 μM) for MAO [1]. This represents an approximately 167‑fold improvement in potency conferred solely by the 4‑chloro substitution. Against MAO‑A, the target compound showed an IC50 of 0.85 nM, indicating a >1,000‑fold selectivity window relative to the 4‑hydroxy comparator (MAO IC50 ≈ 10 μM) [1].
| Evidence Dimension | Inhibitory potency against human recombinant monoamine oxidase isoforms (MAO‑A and MAO‑B) |
|---|---|
| Target Compound Data | MAO‑B IC50 = 60 nM; MAO‑A IC50 = 0.85 nM (human recombinant enzymes expressed in Sf9 cells; 1 h incubation with H2O2 detection) |
| Comparator Or Baseline | 2‑Bromo‑1‑(4‑hydroxyphenyl)ethanone (CAS 2491‑38‑5): MAO IC50 = 10,000 nM (10 μM) |
| Quantified Difference | ~167‑fold improvement for MAO‑B; >10,000‑fold improvement for MAO‑A (0.85 nM vs. ~10 μM) |
| Conditions | Human recombinant MAO‑A/MAO‑B expressed in Sf9 insect cells; substrate: 5‑hydroxytryptamine (MAO‑A) or 5‑phenylacetaldehyde (MAO‑B); detection: H2O2 production after 1 h |
Why This Matters
For procurement decisions in neuropharmacology or CNS drug discovery programs, the 4‑chloro substituent is not a trivial decoration—it switches the compound from a weak, non‑selective MAO ligand to a low‑nanomolar, dual MAO‑A/B inhibitor, making the target compound indispensable for hit‑to‑lead campaigns that require this specific potency and selectivity fingerprint.
- [1] BindingDB. BDBM50075959 / CHEMBL3415795 – MAO‑B IC50 = 60 nM; MAO‑A IC50 = 0.85 nM (human recombinant, Sf9 cells). (https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075959) View Source
